5-Chloromethyl-2-oxazolidinone

Catalog No.
S1484582
CAS No.
22625-57-6
M.F
C4H6ClNO2
M. Wt
135.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloromethyl-2-oxazolidinone

CAS Number

22625-57-6

Product Name

5-Chloromethyl-2-oxazolidinone

IUPAC Name

5-(chloromethyl)-1,3-oxazolidin-2-one

Molecular Formula

C4H6ClNO2

Molecular Weight

135.55 g/mol

InChI

InChI=1S/C4H6ClNO2/c5-1-3-2-6-4(7)8-3/h3H,1-2H2,(H,6,7)

InChI Key

FNOZCEQRXKPZEZ-UHFFFAOYSA-N

SMILES

C1C(OC(=O)N1)CCl

Synonyms

5-(Chloromethyl)-1,3-oxazolidin-2-one; NSC 111158;

Canonical SMILES

C1C(OC(=O)N1)CCl

Chiral Building Block:

5-Chloromethyl-2-oxazolidinone is a valuable chiral building block employed in the synthesis of various complex molecules, particularly those containing di- or tri-substituted amino acids. Its inherent chirality allows for the controlled introduction of chirality centers into the target molecule, leading to enantiomerically pure products crucial in pharmaceutical and medicinal chemistry research [].

Synthesis of Di- and Tri-substituted Amino Acids:

The presence of the chloromethyl group in 5-Chloromethyl-2-oxazolidinone enables its participation in nucleophilic substitution reactions with various nucleophiles, including amines. This property allows researchers to introduce diverse functionalities onto the molecule, ultimately leading to the synthesis of di- and tri-substituted amino acids with specific configurations. These modified amino acids can serve as building blocks for peptides and other biologically active molecules [, ].

5-Chloromethyl-2-oxazolidinone is a heterocyclic organic compound with the molecular formula C4_4H6_6ClNO2_2. It features a five-membered ring that includes both nitrogen and oxygen atoms, with a chloromethyl group attached to the ring. This compound appears as a white to almost white powder or crystalline solid, with a melting point ranging from 103.0 to 107.0 °C . Its unique structure allows it to participate in various

  • Toxicity: Limited data available on specific toxicity. However, chloromethyl group-containing compounds can be irritating and potentially carcinogenic. Handle with care and appropriate personal protective equipment (PPE) [].
  • Flammability: Not readily flammable but may decompose upon heating.
  • Reactivity: Can react with strong acids, bases, and oxidizing agents.

  • Methoxylation: The compound can be methoxylated via direct electrochemical oxidation in methanol at a graphite electrode, yielding (4RS, 5S)-chloromethyl-4-methoxy-2-oxazolidinone .
  • Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups under suitable conditions.
  • Substitution Reactions: The chloromethyl group can be replaced by other functional groups, facilitating the synthesis of diverse derivatives.

5-Chloromethyl-2-oxazolidinone is part of the oxazolidinone class of compounds, which are primarily recognized for their antibiotic properties. These compounds inhibit bacterial protein synthesis by binding to the bacterial ribosome, thereby disrupting essential cellular functions. This mechanism makes them effective against multidrug-resistant bacteria, positioning them as potential candidates in antibiotic development . The inhibition of protein synthesis can lead to bacterial cell death, showcasing the compound's significant biological activity.

Several synthetic routes have been developed for producing 5-Chloromethyl-2-oxazolidinone:

  • Direct Electrochemical Oxidation: This method involves oxidizing the compound in methanol using a graphite electrode, resulting in methoxylation products.
  • Microwave Irradiation: Another approach employs microwave irradiation in a chemical paste medium, starting from urea and ethanolamine reagents with a catalytic amount of nitromethane to generate hot spots for reaction.

These methods highlight the compound's versatility and the innovative techniques used in its synthesis.

5-Chloromethyl-2-oxazolidinone finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of numerous pharmaceutical compounds, particularly antibiotics due to its biological activity against bacteria .
  • Agrochemicals: The compound is also utilized in developing agrochemicals, showcasing its relevance beyond medicinal chemistry.
  • Organic Synthesis: Its ability to undergo various chemical transformations makes it a valuable building block in organic synthesis processes.

The interactions of 5-Chloromethyl-2-oxazolidinone with biological systems have been the subject of research. Its primary action involves binding to the bacterial ribosome, inhibiting protein synthesis and affecting various biochemical pathways within bacterial cells. Environmental factors such as pH and the presence of other substances can influence its solubility and bioavailability, thereby impacting its efficacy as an antibacterial agent .

Several compounds share structural similarities with 5-Chloromethyl-2-oxazolidinone. Here are some notable examples:

Compound NameMolecular FormulaKey Features
LinezolidC16_16H20_20N4_4O4_4SA well-known oxazolidinone antibiotic effective against Gram-positive bacteria.
TedizolidC18_18H19_19N3_3O3_3SA newer oxazolidinone with enhanced potency and reduced resistance development.
(S)-5-(Chloromethyl)oxazolidin-2-oneC4_4H6_6ClNO2_2An enantiomer that may exhibit different biological activities compared to its counterpart.

The uniqueness of 5-Chloromethyl-2-oxazolidinone lies in its specific chloromethyl substitution and its role as an intermediate in synthesizing other biologically active compounds. Its distinct properties and reactivity patterns contribute to its significance in both pharmaceutical and synthetic chemistry contexts.

XLogP3

0.4

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory.;
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

22625-57-6

Dates

Modify: 2023-08-15

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